molecular formula C12H11FN2S B8323304 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine CAS No. 853784-25-5

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine

Cat. No. B8323304
M. Wt: 234.29 g/mol
InChI Key: STJMGDRLXLMREW-UHFFFAOYSA-N
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Patent
US07375226B2

Procedure details

Prepared in analogy to example E (b) from 1-[2-(4-fluoro-phenyl)-6,7-dihydro-4H-thiazolo[5,4]pyridin-5-yl]-ethanone and hydrochloric acid. Chromatography (SiO2; dichloromethane/methanol 95:5) yields the title compound as a yellowish solid. MS (m/e): 235.1 (M+H+).
[Compound]
Name
example E ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(4-fluoro-phenyl)-6,7-dihydro-4H-thiazolo[5,4]pyridin-5-yl]-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH2:11][CH2:12][CH:13](C(=O)C)[NH:14][C:15]=3[N:16]=2)=[CH:4][CH:3]=1.Cl>ClCCl.CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH2:15][NH:14][CH2:13][CH2:12][C:11]=3[N:16]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
example E ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-[2-(4-fluoro-phenyl)-6,7-dihydro-4H-thiazolo[5,4]pyridin-5-yl]-ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=2CCC(NC2N1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC=2CNCCC2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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